An In-depth Technical Guide to Sodium Octane-1-sulfonate Hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sodium Octane-1-sulfonate Hydrate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Anionic Surfactant
Sodium Octane-1-sulfonate Hydrate is an organic chemical compound that belongs to the class of organic sulfonic acids and their derivatives.[1] It is an aliphatic acyclic compound, meaning it has a non-cyclic carbon chain structure.[1] This anionic surfactant and ion-pairing agent has carved a significant niche in various scientific disciplines, most notably in analytical chemistry and pharmaceutical sciences. Its amphiphilic nature, characterized by a hydrophobic eight-carbon alkyl chain and a hydrophilic sulfonate head group, underpins its utility in a range of applications from enhancing chromatographic separations to its potential role in drug formulation and delivery.
This technical guide provides a comprehensive overview of Sodium Octane-1-sulfonate Hydrate, delving into its fundamental properties, synthesis, and key applications. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the practical application and underlying scientific principles of this versatile compound.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of Sodium Octane-1-sulfonate Hydrate is paramount for its effective application. These properties dictate its behavior in different solvent systems and its interactions with other molecules.
Chemical Structure and Identification
-
Molecular Formula: C₈H₁₇NaO₃S · nH₂O[1]
-
Molecular Weight: 216.27 g/mol (anhydrous)[2]
-
CAS Number: 207596-29-0 (for the hydrate)[3]
-
Synonyms: Sodium 1-octanesulfonate hydrate, 1-Octanesulfonic acid sodium salt hydrate[1]
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [4] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in water | [5][6] |
| pH (100 g/L in H₂O at 20 °C) | 5.5 - 7.5 | [5] |
Synthesis of Sodium Octane-1-sulfonate Hydrate
The most prevalent laboratory-scale synthesis of Sodium Octane-1-sulfonate Hydrate involves a straightforward acid-base neutralization reaction.
Experimental Protocol: Synthesis via Neutralization
Objective: To synthesize Sodium Octane-1-sulfonate Hydrate from Octane-1-sulfonic acid and sodium hydroxide.
Materials:
-
Octane-1-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Crystallization dish
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, dissolve a known quantity of Octane-1-sulfonic acid in a minimal amount of deionized water with stirring.
-
Neutralization: Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution dropwise to the sulfonic acid solution while continuously monitoring the pH. The addition should be controlled to maintain the temperature of the solution.
-
pH Adjustment: Continue the addition of NaOH until the pH of the solution reaches approximately 7.0, indicating complete neutralization.
-
Crystallization: Transfer the resulting solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature or under reduced pressure.
-
Drying: Collect the resulting crystals and dry them in a vacuum oven at a moderate temperature to remove residual water, yielding Sodium Octane-1-sulfonate Hydrate.
Causality Behind Experimental Choices: The use of a strong base (NaOH) ensures a complete and rapid neutralization of the sulfonic acid. Slow, dropwise addition is crucial to control the exothermic nature of the reaction and to avoid overshooting the neutral pH. Monitoring the pH is the most critical step to ensure the formation of the desired salt without excess acid or base, which would compromise the purity of the final product.
Core Application: Ion-Pairing Agent in High-Performance Liquid Chromatography (HPLC)
The primary and most well-established application of Sodium Octane-1-sulfonate Hydrate is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[7] This technique is particularly powerful for the separation and analysis of ionic and highly polar compounds, such as peptides, proteins, and small molecule drugs, which often exhibit poor retention on traditional C18 columns.[1]
Mechanism of Action in Ion-Pair Chromatography
In ion-pair chromatography, Sodium Octane-1-sulfonate is added to the mobile phase. Its amphiphilic structure allows it to interact with both the stationary phase and the analyte of interest. The hydrophobic octyl chain partitions into the non-polar stationary phase (e.g., C18), effectively creating a dynamic ion-exchange surface. The negatively charged sulfonate head group is then available to form a transient, neutral ion-pair with positively charged analytes in the mobile phase. This formation of a neutral, more hydrophobic complex increases the analyte's affinity for the stationary phase, leading to enhanced retention and improved chromatographic resolution.[1]
Caption: Mechanism of Ion-Pair Chromatography.
Experimental Protocol: Quantitative Analysis of a Peptide using Ion-Pair RP-HPLC
Objective: To develop and validate an ion-pair RP-HPLC method for the quantification of a model peptide in a simple matrix.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Sodium Octane-1-sulfonate Hydrate, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA) or Phosphoric acid, HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Peptide standard of known purity
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of Sodium Octane-1-sulfonate Hydrate in deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation: Prepare a stock solution of the peptide standard in Mobile Phase A. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: Re-equilibration at 95% A, 5% B
-
-
-
Analysis: Inject the calibration standards and the unknown sample.
-
Data Processing: Construct a calibration curve by plotting the peak area of the peptide against its concentration. Determine the concentration of the peptide in the unknown sample from the calibration curve.
Causality Behind Experimental Choices: The acidic pH (2.5) ensures that the peptide's basic amino acid residues are protonated (positively charged), facilitating ion-pairing with the negatively charged sulfonate. The gradient elution from a low to high percentage of acetonitrile allows for the separation of components with varying hydrophobicities. A C18 column is chosen for its common availability and good performance in retaining the hydrophobic ion-pairs. The detection wavelength of 220 nm is selected as it corresponds to the peptide bond absorption, providing a universal detection method for peptides.[8]
Role in Drug Development and Formulation
Beyond its analytical applications, the surfactant properties of Sodium Octane-1-sulfonate Hydrate present opportunities in drug formulation and delivery, particularly for poorly soluble compounds and protein therapeutics.
Surfactant Properties and Micelle Formation
Caption: Schematic of a micelle.
Potential for Solubility Enhancement
The formulation of poorly water-soluble drugs is a significant challenge in the pharmaceutical industry.[5][6] Surfactants are commonly employed to improve the solubility and dissolution rate of such drugs. While specific formulation protocols using Sodium Octane-1-sulfonate Hydrate are not widely published, its properties suggest it could be investigated for this purpose. The mechanism would involve the incorporation of the hydrophobic drug molecule into the core of the micelles formed by the surfactant.
Stabilization of Protein Formulations
Proteins are susceptible to aggregation and denaturation, particularly at interfaces (e.g., air-water, container surface). Surfactants are often included in parenteral formulations of protein therapeutics to mitigate these issues.[11] They can competitively adsorb to interfaces, preventing the protein from unfolding, and can also interact directly with the protein to stabilize its native conformation. While non-ionic surfactants are more commonly used for this purpose, anionic surfactants like sodium alkyl sulfonates have also been investigated for their protein-stabilizing effects.[7][12] The choice and concentration of the surfactant must be carefully optimized to ensure it stabilizes the protein without causing denaturation.
Safety and Regulatory Considerations
For any excipient being considered for use in a pharmaceutical formulation, a thorough understanding of its safety and regulatory status is essential.
Safety Profile
According to available safety data sheets, Sodium Octane-1-sulfonate Hydrate is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be used when handling this compound.
Regulatory Status
A search of the U.S. Food and Drug Administration (FDA) databases indicates that Sodium 1-octanesulfonate is listed as a food contact substance.[13] However, its inclusion in the FDA's Inactive Ingredient Database for approved drug products could not be definitively confirmed through the conducted searches.[14][15] The use of sulfonate salts in drug development has been a topic of regulatory discussion, particularly concerning the potential for the formation of genotoxic impurities.[1][16] However, studies have shown that under typical salt formation and processing conditions, the risk of forming such impurities is very low.[1] It is crucial for any drug developer considering the use of Sodium Octane-1-sulfonate Hydrate as a pharmaceutical excipient to consult the relevant regulatory authorities and conduct appropriate safety and toxicological studies.
Conclusion and Future Perspectives
Sodium Octane-1-sulfonate Hydrate is a valuable tool for the analytical chemist, particularly in the realm of HPLC for the separation of ionic biomolecules. Its well-understood mechanism as an ion-pairing agent allows for the development of robust and reproducible analytical methods. For the drug development professional, its surfactant properties open up avenues for its potential use as a solubility enhancer for poorly soluble drugs and as a stabilizer for protein-based therapeutics.
While its application in pharmaceutical formulations is less documented than its use in chromatography, the fundamental principles of surfactant science suggest that it warrants further investigation in these areas. Future research could focus on determining its precise Critical Micelle Concentration under various conditions, exploring its efficacy in solubilizing a range of poorly soluble active pharmaceutical ingredients, and evaluating its long-term stabilizing effects on different protein modalities. As with any novel excipient, a thorough evaluation of its safety and regulatory acceptance will be paramount for its successful translation into clinical and commercial drug products.
References
-
PubChem. (n.d.). Sodium octanesulfonate. Retrieved from [Link]
-
Elder, D. P., Delaney, E., Teasdale, A., Eyley, S., Reif, V. D., Jacq, K., Facchine, K. L., Oestrich, R. S., Sandra, P., & David, F. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]
-
Ebrahimnejad, P., Dinarvand, R., Sajadi, A., Jafari, M. R., Movaghari, F., & Atyabi, F. (2009). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis, 17(4). [Link]
-
Sharma, A., Chaudhary, A., & Singh, B. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Pharmaceutical Research International, 33(63A), 77–87. [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
-
Albasarah, Y. Y., Somavarapu, S., & Taylor, K. M. G. (2010). Stabilizing protein formulations during air-jet nebulization. International Journal of Pharmaceutics, 402(1-2), 140–145. [Link]
-
Sigfridsson, K., Ulvinge, M.-L., Svensson, L., & Granath, A. (2019). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 1965–1972. [Link]
-
US Pharmacopeia. (2019). Guidance for Implementation and Exceptions: The Monograph Naming Policy for Salt Drug Substances in Drug Products and Compounded Preparations in General Chapter <1121> Nomenclature. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. Retrieved from [Link]
-
Slideshare. (n.d.). Micellization and their pharmaceutical applications. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5324-84-5,Sodium 1-octanesulfonate. Retrieved from [Link]
-
University of Pardubice. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Octane-1-sulfonate Hydrate. Retrieved from [Link]
-
Rangel-Yagui, C. O., Pessoa-Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163. [Link]
- Google Patents. (n.d.). CN102351743A - Preparation method of ion-pair chromatography reagent sodium octane-1-sulfonate.
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. (2007). AAPS PharmSciTech, 8(4), E1–E4. [Link]
-
ResearchGate. (n.d.). (PDF) Micellar solubilization of drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). SP Tech Tip: Peptide Mapping - Tryptic Digests. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Alkyl sulfonate – Knowledge and References. Retrieved from [Link]
-
Bee, J. S., Stevenson, J. L., Mehta, B., Svitel, J., Pollastrini, J., & Carpenter, J. F. (2015). Key interactions of surfactants in therapeutic protein formulations: A review. Journal of Pharmaceutical Sciences, 104(12), 4050–4065. [Link]
-
Ferri, J. K., & Zasadzinski, J. A. (2012). Structural analysis of protein denaturation with alkyl perfluorinated sulfonates. Langmuir, 28(51), 17627–17635. [Link]
Sources
- 1. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijcsrr.org [ijcsrr.org]
- 7. US4816440A - Stable formulation of biologically active proteins for parenteral injection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of protein denaturation with alkyl perfluorinated sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium octanesulfonate | C8H18NaO3S | CID 45052255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
